molecular formula C10H12N2O B8605092 7-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

7-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Cat. No. B8605092
M. Wt: 176.21 g/mol
InChI Key: RABVZXMVVWTGGC-UHFFFAOYSA-N
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Description

7-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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properties

Product Name

7-Amino-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

7-amino-2,3,4,5-tetrahydro-2-benzazepin-1-one

InChI

InChI=1S/C10H12N2O/c11-8-3-4-9-7(6-8)2-1-5-12-10(9)13/h3-4,6H,1-2,5,11H2,(H,12,13)

InChI Key

RABVZXMVVWTGGC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)N)C(=O)NC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Amino-3,4-dihydro-2H-naphthalen-1-one oxime (1.80 g, 10.2 mmol) and polyphosphoric acid (30 ml) were mixed together. The viscous mixture was heated to 100° C. with vigorous stirring as the mixture became homogeneous. After cooling to room temperature, the mixture was diluted with water (30 ml). 15% aqueous sodium hydroxide was added until the mixture became basic. Extraction with ethyl acetate (50 ml), drying over anhydrous magnesium sulfate, and concentration yielded a brown oil. Preparative TLC (5% MeOH/CH2Cl2) afforded 7-Amino-2,3,4,5-tetrahydro-benzo[c]azepin-1-one (Bioorganic & Medicinal Chem. Lett., 2003, 13 4197) as a light brown oil, 21 mg. 1H NMR (400 MHz, DMSO-d6) δ 7.53 (s, 1H), 7.14-7.22 (m, 1H), 6.42-6.47 (m, 1H), 6.33 (s, 1H), 5.44 (s, 2H), 2.87-2.93 (m, 2H), 2.53-2.60 (m, 2H), 1.78-1.87 (m, 2H); MS (m/e) 177 (M+1).
Name
6-Amino-3,4-dihydro-2H-naphthalen-1-one oxime
Quantity
1.8 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

With cooling with ice, 890 mg of sodium azide was added to a concentrated hydrochloric acid (30 mL) solution of 2 g of 6-amino-1,2,3,4-tetrahydronaphthalen-1-one, and stirred at 40° C. for 15 hours. The reaction liquid was poured into ice water, and neutralized with potassium carbonate. This was extracted with chloroform, and the organic layer was washed with saturated saline water, and dried with anhydrous magnesium sulfate. The solvent was evaporated away under reduced pressure, and the crude product was purified through basic silica gel column chromatography (chloroform/methanol) to obtain 1.1 g of the entitled compound as a colorless solid.
Quantity
890 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four

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